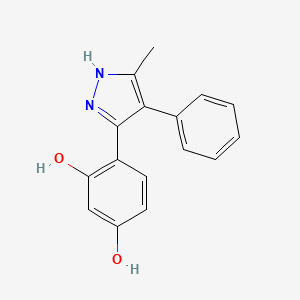

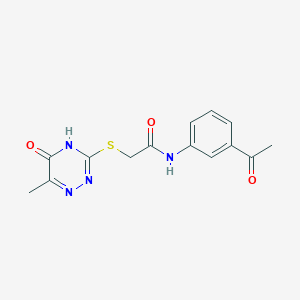

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

説明

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

The molecular formula of this compound is C16H14N2O2 . It is a small molecule with a molecular weight of 266.29 . The structure consists of a pyrazole ring bound to a phenyl group .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 479.5±24.0 °C and it has a predicted density of 1.300±0.06 g/cm3 . The predicted pKa value is 8.60±0.35 .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of “4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol” (Oprea1_229651), focusing on six unique applications:

Antioxidant Activity

Oprea1_229651 has been studied for its potential antioxidant properties. The compound’s structure allows it to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage and has implications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Anticancer Properties

Research has shown that derivatives of pyrazole compounds, including Oprea1_229651, exhibit significant anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit their proliferation. Studies have demonstrated their effectiveness against various cancer cell lines, making them promising candidates for developing new anticancer drugs .

Anti-inflammatory Effects

Oprea1_229651 has been investigated for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it useful in developing new antibiotics and antifungal medications. This application is particularly important in the context of increasing antibiotic resistance .

Neuroprotective Effects

Oprea1_229651 has been studied for its neuroprotective properties. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments for these conditions .

Catalysis in Organic Synthesis

The compound has been used as a catalyst in various organic synthesis reactions. Its unique structure allows it to facilitate chemical reactions efficiently, making it valuable in the synthesis of complex organic molecules. This application is significant in the pharmaceutical industry for the production of drugs and other bioactive compounds .

将来の方向性

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

作用機序

Target of Action

The primary target of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is the [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical component in the metabolic pathway that converts carbohydrates into energy.

Mode of Action

It is known to interact with its target enzyme, potentially influencing its activity . The specific changes resulting from this interaction are yet to be elucidated.

Biochemical Pathways

The compound’s interaction with the pyruvate dehydrogenase complex suggests it may affect the citric acid cycle, a key metabolic pathway responsible for the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy for the cell .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable

Result of Action

Given its target, it is plausible that it could influence energy metabolism within the cell . .

特性

IUPAC Name |

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRJFQHIOQVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide](/img/structure/B2483244.png)

![{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}thiourea](/img/structure/B2483246.png)

![N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B2483247.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B2483251.png)

![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2483253.png)

![3-(3-chlorobenzyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2483255.png)

![(6S,9'Ar)-spiro[1,4-oxazepane-6,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]](/img/structure/B2483262.png)

![9-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)